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Introduction
Endosidin 2 (ES2) is a potent small molecule inhibitor of exocytosis, a fundamental cellular

process responsible for the secretion of molecules such as proteins, hormones, and cell wall

components. ES2 functions by specifically targeting the EXO70 subunit of the exocyst

complex, a key protein machinery that tethers secretory vesicles to the plasma membrane for

fusion and release of their contents.[1][2][3][4][5][6][7][8][9][10] By inhibiting EXO70, Endosidin
2 effectively disrupts the final stages of the secretory pathway, leading to the intracellular

accumulation of cargo intended for secretion. This property makes ES2 an invaluable tool for

studying the dynamics of secretion, the function of the exocyst complex, and for identifying

novel components of the secretory pathway.

These application notes provide detailed protocols for measuring the effect of Endosidin 2 on

secretion in plant and mammalian cell systems. The protocols cover methods to quantify the

inhibition of secretion through phenotypic analysis, subcellular localization of secretory cargo,

and proteomic analysis of the plasma membrane.

Mechanism of Action of Endosidin 2
Endosidin 2's primary mechanism of action is the inhibition of the exocyst complex subunit

EXO70.[1][2][3][4][5][6][7][8][9][10] This interaction prevents the proper assembly and function

of the octameric exocyst complex, which is essential for tethering post-Golgi secretory vesicles
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to the plasma membrane at specific sites of exocytosis.[1][2] The disruption of this tethering

step leads to a blockage in the secretion of a wide range of molecules.
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Endosidin 2 inhibits the exocyst complex, blocking vesicle tethering and secretion.

Quantitative Data Summary
The following tables summarize the quantitative effects of Endosidin 2 and its more potent

analog, ES2-14, on various biological processes related to secretion.

Table 1: IC50 Values of Endosidin 2 and Analogs

Compound
Organism/Cell
Line

Process
Inhibited

IC50 (µM) Reference

Endosidin 2
Physcomitrium

patens

Polarized Growth

(Area)

8.8 (95% CI: 4.0-

19.9)
[2][3]

Endosidin 2
Physcomitrium

patens

Polarized Growth

(Solidity)

12.3 (95% CI:

9.2-22.1)
[2][3]

Endosidin 2
Arabidopsis

thaliana
Root Growth 32 [2]

ES2-14
Arabidopsis

thaliana
Root Growth 15 [2]

Endosidin 2
Magnaporthe

oryzae
Growth 562 [1]

ES2-14
Magnaporthe

oryzae
Growth 16 [1]

ES2-14 Botrytis cinerea Growth 47 [1]

Table 2: Effect of Endosidin 2 and ES2-14 on PIN2-GFP Localization in Arabidopsis Root

Epidermal Cells (2-hour treatment)
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Treatment
Concentration
(µM)

Number of
PVCs with
PIN2-GFP
(mean ± sd)

PM
Fluorescence
Intensity
Reduction

Reference

DMSO (Control) - - - [1]

Endosidin 2 20

Not significantly

different from

control

Not significant [1]

Endosidin 2 40 ~12 ± 3 Significant [1]

ES2-14 20 ~10 ± 2.5 Significant [1]

ES2-14 40 ~18 ± 4
More significant

than ES2
[1]

Table 3: Proteomic Analysis of Arabidopsis Root Plasma Membrane after Endosidin 2
Treatment

Treatment Duration

Number of
Proteins with
Significantly
Reduced
Abundance

Key Affected
Processes

Reference

40 µM Endosidin

2
2 hours 145

Cell growth, cell

wall

biosynthesis,

hormone

signaling, stress

response,

membrane

transport,

nutrient uptake

[4]
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The following protocols provide detailed methodologies to measure the effects of Endosidin 2
on secretion.

Protocol 1: Quantifying the Effect of Endosidin 2 on
Root Growth in Arabidopsis thaliana
This protocol describes a dose-response experiment to quantify the inhibitory effect of

Endosidin 2 on a secretion-dependent developmental process, root growth.

Materials:

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and

0.8% agar

Endosidin 2 (ES2) stock solution (e.g., 10 mM in DMSO)

Sterile petri dishes (9 cm)

Sterile water

DMSO (vehicle control)

Growth chamber (22°C, 16h light/8h dark cycle)

Scanner or camera for imaging

Image analysis software (e.g., ImageJ)

Procedure:

Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1

minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 5

times with sterile water.

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar

plates.
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Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

Germination: Transfer the plates to a growth chamber and grow vertically for 4 days.

Treatment: Prepare MS agar plates containing a range of Endosidin 2 concentrations (e.g.,

0, 5, 10, 20, 40, 50 µM). Include a DMSO control plate corresponding to the highest

concentration of ES2 used.

Seedling Transfer: Carefully transfer 4-day-old seedlings of similar size to the ES2-

containing and control plates.

Incubation: Return the plates to the growth chamber and grow vertically for an additional 3-5

days.

Imaging and Analysis:

Scan the plates to acquire high-resolution images.

Using ImageJ or similar software, measure the length of the primary root for at least 10-15

seedlings per treatment.

Calculate the average root length and standard deviation for each concentration.

Plot the average root length against the Endosidin 2 concentration to generate a dose-

response curve.

Calculate the IC50 value, the concentration of ES2 that causes 50% inhibition of root

growth compared to the control.
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Workflow for assessing Endosidin 2's effect on root growth.
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Protocol 2: Visualizing and Quantifying Inhibition of
Protein Secretion using PIN2-GFP in Arabidopsis
This protocol details the use of a fluorescently tagged plasma membrane protein, PIN2-GFP, to

visualize and quantify the inhibitory effect of Endosidin 2 on protein trafficking to the plasma

membrane.

Materials:

Arabidopsis thaliana line expressing PIN2-GFP

MS liquid medium

Endosidin 2 (ES2) stock solution (10 mM in DMSO)

DMSO

Microscope slides and coverslips

Confocal laser scanning microscope

Procedure:

Seedling Growth: Grow PIN2-GFP Arabidopsis seedlings on vertical MS agar plates for 5-7

days.

Treatment:

Prepare treatment solutions in liquid MS medium with the desired concentrations of

Endosidin 2 (e.g., 20 µM and 40 µM).

Include a DMSO control.

Carefully transfer seedlings into the treatment solutions and incubate for 2 hours.

Microscopy:

Mount a seedling root in the corresponding treatment solution on a microscope slide.
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Image the root epidermal cells in the elongation zone using a confocal microscope. Use

appropriate laser lines and emission filters for GFP (e.g., excitation at 488 nm, emission at

500-550 nm).

Acquire Z-stacks to capture the entire volume of the cells.

Image Analysis:

Qualitative Analysis: Observe the subcellular localization of PIN2-GFP. In control cells,

PIN2-GFP should be primarily at the plasma membrane. In ES2-treated cells, observe the

accumulation of PIN2-GFP in intracellular puncta, which are prevacuolar compartments

(PVCs).

Quantitative Analysis:

Plasma Membrane Fluorescence: Using image analysis software, draw a region of

interest (ROI) along the plasma membrane of multiple cells for each treatment. Measure

the mean fluorescence intensity within the ROI. Compare the intensity between control

and ES2-treated cells.

Intracellular Puncta: Count the number of PIN2-GFP-positive PVCs per cell in multiple

cells for each treatment.

Data Presentation: Present the data as bar graphs showing the average plasma membrane

fluorescence intensity and the average number of PVCs per cell for each treatment, with

standard error bars.

Protocol 3: Proteomic Analysis of the Plasma Membrane
to Identify Cargo of ES2-Sensitive Secretion
This protocol outlines a method to identify proteins whose secretion to the plasma membrane is

inhibited by Endosidin 2.

Materials:

Arabidopsis thaliana seedlings (wild-type)
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Liquid MS medium

Endosidin 2 (40 µM) and DMSO

Buffers for plasma membrane enrichment (consult relevant literature for specific recipes)

Protein extraction buffers

Reagents for protein quantification (e.g., BCA assay)

Reagents and equipment for SDS-PAGE and in-gel digestion

Mass spectrometer (e.g., LC-MS/MS)

Protein identification and quantification software

Procedure:

Seedling Growth and Treatment: Grow a large quantity of Arabidopsis seedlings in liquid

culture. Treat the seedlings with 40 µM Endosidin 2 or DMSO (control) for 2 hours.

Harvesting and Plasma Membrane Enrichment: Harvest the root tissue and perform a

plasma membrane enrichment protocol. This typically involves homogenization, differential

centrifugation, and two-phase partitioning to separate the plasma membrane from other

cellular membranes.

Protein Extraction and Quantification: Extract proteins from the enriched plasma membrane

fractions. Quantify the protein concentration.

Protein Digestion: Take equal amounts of protein from the control and ES2-treated samples.

Perform in-solution or in-gel digestion with trypsin to generate peptides.

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis:
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Use a proteomics software suite to identify the proteins present in each sample by

searching the mass spectrometry data against a relevant protein database.

Perform label-free or label-based quantification to determine the relative abundance of

each identified protein in the ES2-treated sample compared to the control.

Identify proteins with significantly reduced abundance in the ES2-treated samples. These

are candidate cargo proteins of the ES2-sensitive exocyst-mediated secretory pathway.

Perform Gene Ontology (GO) analysis on the list of down-regulated proteins to identify

enriched biological processes and molecular functions.
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Workflow for proteomic analysis of the plasma membrane.
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Conclusion
Endosidin 2 is a powerful chemical tool for dissecting the mechanisms of secretion. The

protocols provided here offer robust methods to quantify and visualize the inhibitory effects of

ES2 on secretion-dependent processes. By employing these techniques, researchers can gain

deeper insights into the role of the exocyst complex in various physiological and pathological

conditions, and potentially identify new targets for therapeutic intervention in diseases where

secretion is dysregulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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